4-(1,2,3-Thiadiazol-4-yl)piperidine
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazonoyl halides with piperidine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)piperidine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis . The thiadiazole ring is known to interact with nucleic acids, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial properties.
1,2,5-Thiadiazole: Explored for its potential in material science.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)piperidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-piperidin-4-ylthiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h5-6,8H,1-4H2 |
InChI Key |
QSOWUYMQGQTKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CSN=N2 |
Origin of Product |
United States |
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